molecular formula C19H16N2O2S B2999141 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone CAS No. 872695-29-9

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone

Cat. No. B2999141
CAS RN: 872695-29-9
M. Wt: 336.41
InChI Key: QXWUFQFUNPNZCO-UHFFFAOYSA-N
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Description

The compound “2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone” is a pyridazinone derivative . Pyridazinones are an interesting group of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Chemical Reactions Analysis

Pyridazinone derivatives are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . The specific chemical reactions involving “2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone” are not detailed in the available resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.46 . The solubility of this compound in DMSO is unknown .

properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-9-5-8-15(12-16)17-10-11-19(21-20-17)24-13-18(22)14-6-3-2-4-7-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUFQFUNPNZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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